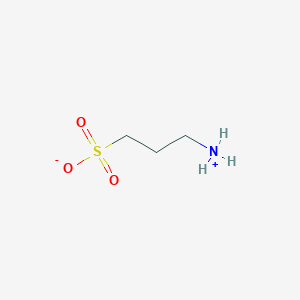
Ácido 3-amino-1-propanosulfónico
Descripción general
Descripción
Tramiprosate, también conocido como ácido 3-amino-1-propanosulfónico, es un ácido sulfónico natural que se encuentra en las algas marinas. Es estructuralmente similar a la taurina, pero con un carbono adicional en su cadena. Tramiprosate se ha investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de la enfermedad de Alzheimer, debido a su capacidad para unirse al amiloide soluble e inhibir su agregación en el cerebro .
Aplicaciones Científicas De Investigación
Tramiprosate se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la enfermedad de Alzheimer. Ha mostrado promesa en la reducción de la formación de placas amiloides, la disminución de la atrofia del hipocampo y la mejora de la función cognitiva en estudios preclínicos y clínicos . Además, tramiprosate se ha investigado por sus efectos antiinflamatorios y su posible uso en otros trastornos neurocognitivos .
Mecanismo De Acción
Tramiprosate ejerce sus efectos uniéndose al amiloide soluble, inhibiendo así su agregación en formas oligoméricas y fibrilares. Esta acción ayuda a reducir la formación de placas amiloides en el cerebro, que es una característica de la enfermedad de Alzheimer. Tramiprosate también mejora la transmisión colinérgica y estabiliza la cognición al prevenir los efectos tóxicos de los agregados amiloides en las neuronas .
Análisis Bioquímico
Biochemical Properties
3-Amino-1-propanesulfonic acid has been found to bind to soluble amyloid beta and inhibit the formation of neurotoxic aggregates . It has also shown anticonvulsant activities, reduction in skeletal muscle tonus, and hypothermic activity . It has been reported as a GABA antagonist, as well as a GABA agonist .
Cellular Effects
In vitro studies have found that 3-Amino-1-propanesulfonic acid is a GABA A partial agonist as well as a GABA B receptor partial agonist with low efficacy, becoming an antagonist and displacing the full agonists GABA and baclofen at this receptor .
Molecular Mechanism
3-Amino-1-propanesulfonic acid exerts its effects at the molecular level through its binding interactions with biomolecules. It binds to soluble amyloid beta, inhibiting the formation of neurotoxic aggregates . It also acts as a GABA A partial agonist and a GABA B receptor partial agonist .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Tramiprosate se puede sintetizar mediante la reacción del ácido 3-cloropropanosulfónico con amoníaco. La reacción generalmente implica calentar los reactivos en una solución acuosa, lo que lleva a la formación de ácido 3-amino-1-propanosulfónico. Las condiciones de reacción incluyen el mantenimiento de una temperatura de alrededor de 100 °C y el uso de un ligero exceso de amoníaco para garantizar una conversión completa .
Métodos de producción industrial
La producción industrial de tramiprosate sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El producto luego se purifica mediante cristalización u otras técnicas de separación para obtener la calidad deseada para aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones
Tramiprosate experimenta diversas reacciones químicas, que incluyen:
Oxidación: Tramiprosate se puede oxidar para formar derivados de ácido sulfónico.
Reducción: Las reacciones de reducción pueden convertir tramiprosate en sus derivados de amina correspondientes.
Sustitución: Tramiprosate puede participar en reacciones de sustitución donde el grupo amino es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Principales productos formados
Oxidación: Derivados de ácido sulfónico.
Reducción: Derivados de amina.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Tramiprosate es similar a otros compuestos que se dirigen a la agregación de amiloide, como la curcumina y SP600125. Tramiprosate es único en su unión específica al amiloide soluble y su capacidad para inhibir la formación de amiloide tanto oligomérica como fibrilar. Otros compuestos pueden dirigirse a diferentes aspectos de la patología del amiloide o tener mecanismos de acción adicionales .
Compuestos similares
Curcumina: Un compuesto natural con propiedades antiamiloides y antiinflamatorias.
SP600125: Un inhibidor farmacológico con efectos antiamiloides y antiapoptóticos.
Las propiedades de unión únicas de Tramiprosate y su capacidad para inhibir la agregación de amiloide lo convierten en un candidato prometedor para el tratamiento de la enfermedad de Alzheimer y otros trastornos neurocognitivos.
Propiedades
IUPAC Name |
3-aminopropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKZJIOFVMKAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190352 | |
| Record name | Tramiprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3687-18-1 | |
| Record name | 3-Aminopropanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tramiprosate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramiprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Homotaurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tramiprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMIPROSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8EAX0G53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















